Magnesium tantalum oxide (MgTa2O6)

Description

Significance of MgTa₂O₆ within Transition Metal Oxides Research

Transition metal oxides (TMOs) are a class of materials renowned for their diverse electronic and magnetic properties, making them crucial for various technological applications. researchgate.net Within this broad family, magnesium tantalum oxide stands out for several key reasons. It serves as a model system for studying structure-property relationships in complex oxides. The compound is known for its interesting dielectric properties, particularly its performance at microwave frequencies, which has driven research into its use in wireless communications and radar systems. core.ac.ukresearchgate.net

MgTa₂O₆ typically crystallizes in a trirutile structure, which is a superstructure of the rutile (TiO₂) lattice. ias.ac.in This structure consists of octahedra of TaO₆ and MgO₆, which share corners and edges. materialsproject.orgmaterialsproject.org The specific arrangement of these octahedra influences the material's dielectric constant and quality factor (Q×f), which are critical parameters for microwave resonator applications. researchgate.net Furthermore, the ability to synthesize different crystalline forms (polymorphs) of MgTa₂O₆, such as tetragonal and orthorhombic phases, allows researchers to investigate how crystal symmetry affects its physical properties. core.ac.ukias.ac.in The study of its defect chemistry and doping possibilities further highlights its significance as a platform for fundamental materials research.

Historical Context of MgTa₂O₆ Investigation

The investigation of magnesium tantalum oxide has its roots in traditional solid-state synthesis techniques. Historically, MgTa₂O₆ was synthesized via the ceramic route, a method that involves heating precursor materials at high temperatures, often between 1200°C and 1400°C. core.ac.ukias.ac.in Early studies focused on determining its fundamental crystal structure and basic properties.

These initial investigations established that MgTa₂O₆ commonly crystallizes in the tetragonal P4₂/mnm space group, forming a trirutile structure. ias.ac.in However, the ceramic route presented challenges, such as the potential for incomplete reactions and the formation of secondary phases like tantalum pentoxide (Ta₂O₅) as an impurity, especially when using magnesium oxide (MgO) as a precursor. core.ac.ukias.ac.in Researchers found that using magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) instead of MgO could lead to a monophasic tetragonal product. ias.ac.in These early efforts laid the groundwork for understanding the fundamental synthesis-structure relationship in this material. More recent investigations have also explored the formation of MgTa₂O₆ thin films through vapor-solid reactions on substrates like MgO, revealing temperature-dependent phase formation. mpg.de

Current Research Landscape and Emerging Applications of MgTa₂O₆

The current research landscape for MgTa₂O₆ is vibrant and expanding beyond its initial focus on microwave dielectrics. A significant area of modern research involves the development of alternative, low-temperature synthesis methods. The molten salt method, for instance, has been successfully used to synthesize a novel orthorhombic form of MgTa₂O₆ at a significantly lower temperature of 850°C. core.ac.ukias.ac.in This new polymorph exhibits a slightly lower dielectric constant but also a very low dielectric loss, making it a promising material. core.ac.uk

Beyond dielectric applications, recent studies have unveiled the potential of MgTa₂O₆ in other advanced technologies. Research into its optical properties, facilitated by the growth of single crystals using the optical floating zone method, has shown that MgTa₂O₆ possesses photoluminescence properties, suggesting its potential as a laser host material. worldscientific.comrsc.org Furthermore, investigations into its thermoluminescence have indicated that MgTa₂O₆ has stable electron trapping centers, making it a promising candidate for energy storage applications. ugent.be Its potential use as a photocatalyst for water splitting is also an active area of research. worldscientific.com The creation of composite ceramics, such as (1−x)MgZrTa₂O₈–xMgTa₂O₆, is another modern approach to fine-tune the material's properties for specific applications, like achieving a near-zero temperature coefficient of resonant frequency. researchgate.net

Detailed Research Findings

Crystallographic Data of MgTa₂O₆

The crystallographic parameters of MgTa₂O₆ can vary depending on the synthesis method and resulting polymorph.

| Property | Tetragonal (Trirutile) | Orthorhombic |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₂/mnm | - |

| Lattice Parameter 'a' | 4.7189 Å ias.ac.in - 4.778 Å materialsproject.org | 15.36 Å ias.ac.inresearchgate.net |

| Lattice Parameter 'b' | 4.7189 Å ias.ac.in - 4.778 Å materialsproject.org | 13.38 Å ias.ac.inresearchgate.net |

| Lattice Parameter 'c' | 9.2003 Å ias.ac.in - 9.264 Å materialsproject.org | 12.10 Å ias.ac.inresearchgate.net |

Data sourced from references ias.ac.inmaterialsproject.orgias.ac.inresearchgate.net

Dielectric Properties of MgTa₂O₆ Polymorphs

The dielectric properties are a key focus of MgTa₂O₆ research.

| Property | Tetragonal Phase | Orthorhombic Phase |

| Synthesis Method | Ceramic Route | Molten Salt Route |

| Dielectric Constant (εr) | ~24.88 researchgate.net | ~24 core.ac.ukias.ac.in |

| Quality Factor (Q×f) | 26,823 GHz researchgate.net | - |

| Dielectric Loss (at 100 kHz) | - | 0.006 ias.ac.inresearchgate.net |

Data sourced from references core.ac.ukresearchgate.netias.ac.inresearchgate.net

Properties

IUPAC Name |

dimagnesium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXLIMFTIKVMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

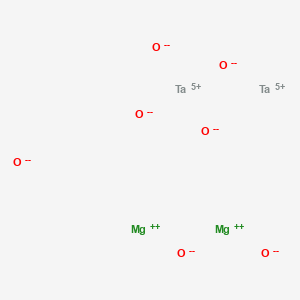

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924323 | |

| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12293-61-7 | |

| Record name | Magnesium tantalum oxide (MgTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012293617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tantalum oxide (MgTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic Investigations and Structural Stability of Mgta2o6

Crystal Structure Analysis of MgTa2O6 Phases

The most commonly reported phase of MgTa2O6 possesses a trirutile structure, which is a superstructure of the rutile (TiO2) lattice. nih.gov This structure is characterized by a unit cell that is tripled along the c-axis compared to the conventional rutile unit cell. nih.gov

The trirutile phase of MgTa2O6 crystallizes in the tetragonal system, belonging to the space group P42/mnm. nih.govmpg.de This space group is characterized by a four-fold rotation axis, mirror planes, and an inversion center. moserbaersolar.comlibretexts.orgresearchgate.net The lattice parameters for this tetragonal phase have been reported with slight variations in different studies, which can be attributed to factors like synthesis conditions and measurement techniques.

Table 1: Reported Lattice Parameters for Tetragonal MgTa2O6

| a (Å) | c (Å) | Unit Cell Volume (ų) | Source |

|---|---|---|---|

| 4.718 | 9.204 | 204.88 | mpg.de |

| 4.7189(7) | 9.2003(22) | Not Provided | nih.gov |

This table is interactive. Users can sort and filter the data.

The crystal structure of trirutile MgTa2O6 is composed of TaO6 and MgO6 octahedra. In this arrangement, the metal cations (Ta⁵⁺ and Mg²⁺) are surrounded by six oxygen atoms, forming an octahedral coordination. A key feature of this structure is the edge-sharing linkage between these octahedra. mpg.de Specifically, a MgO6 octahedron shares edges with two TaO6 octahedra along the c-axis. mpg.de This ordered arrangement of cations within the oxygen framework is a defining characteristic of the trirutile structure.

In addition to the tetragonal phase, an orthorhombic phase of MgTa2O6 has also been identified. This phase represents a different crystallographic arrangement with distinct lattice parameters and structural features.

The orthorhombic crystal system is defined by three mutually perpendicular axes of unequal length. umass.edutaylorandfrancis.com While specific lattice parameters for the orthorhombic phase of MgTa2O6 are less commonly reported in the literature compared to the tetragonal phase, its existence is noted as part of the broader Ta2O5–MgO binary system. For comparison, other orthorhombic oxides like MgNb2O6 crystallize in the Pbcn space group. researchgate.net

Table 2: General Characteristics of Orthorhombic Systems

| Characteristic | Description |

|---|---|

| Axes | Three mutually perpendicular axes of unequal lengths (a ≠ b ≠ c). taylorandfrancis.com |

| Angles | All angles are 90°. |

| Symmetry | Possesses three two-fold rotation axes and/or three mirror planes. libretexts.org |

This table provides a general overview of the orthorhombic crystal system.

The primary distinction between the orthorhombic and tetragonal phases lies in their fundamental symmetry and unit cell dimensions. The tetragonal system has two equal-length axes in the plane perpendicular to the principal four-fold rotation axis, whereas the orthorhombic system has three unequal axes. moserbaersolar.comnih.gov This difference in symmetry leads to variations in the arrangement of the TaO6 and MgO6 octahedra, although both structures are based on an octahedral framework. The transition between these phases would involve a distortion of the unit cell, relaxing the constraint of two equal lattice parameters. nih.gov

Orthorhombic Phase of MgTa2O6

Phase Transition Phenomena in MgTa2O6

Magnesium tantalum oxide (MgTa2O6) exhibits notable phase transitions under varying temperature and pressure conditions. These transformations involve changes in the crystal structure, which in turn affect the material's properties.

Temperature-Induced Phase Transformations

Changes in temperature can induce structural modifications in MgTa2O6. These transformations are critical for understanding the material's behavior at different thermal conditions.

While MgTa2O6 is known to exist in a tetragonal phase (space group P42/mnm), studies on similar AB2O6 compounds indicate that temperature-induced transitions between orthorhombic and tetragonal structures are common. mpg.deecp.fr For instance, in materials like (Na0.5K0.5)NbO3-based ceramics, an orthorhombic to tetragonal phase transition is observed with increasing temperature. ecp.fr This type of transition is often characterized as an order-disorder phenomenon, where the arrangement of atoms shifts to a higher symmetry structure at elevated temperatures. aps.org In the context of MgTa2O6, the formation of the tetragonal phase has been observed at temperatures around 600°C. mpg.de

Pressure-Induced Structural Phase Transitions

Applying external pressure is another method to induce structural changes in materials, often leading to the formation of new, denser phases. osti.gov

High-pressure studies on materials with the AB2O6 structure, such as manganotantalite (MnTa2O6), have revealed pressure-induced phase transitions. bohrium.com In MnTa2O6, a reversible first-order phase transition is observed at approximately 9.5 GPa at room temperature. bohrium.comnih.gov This transition is characterized by a significant volume collapse of about 7.0%. bohrium.comnih.gov While the space group (Pbcn) remains the same, the coordination numbers of the metal ions increase, with Mn changing from six to eight and Ta from six to seven. bohrium.comnih.gov Theoretical calculations on similar systems, like MgSO4, also predict the existence of new high-pressure polymorphs at pressures of 17.5 GPa and 35 GPa. rsc.org These new phases, named δ-MgSO4 and ε-MgSO4, involve an increase in the coordination number of magnesium from six to eight. rsc.org Such pressure-induced transitions often lead to materials with different electronic and optical properties. bohrium.comnih.gov

The reversibility of pressure-induced phase transitions can vary. In some materials, the high-pressure phase can be retained as a metastable phase after the pressure is released. aps.org However, in other cases, the transition is irreversible, meaning the original crystal structure is not recovered upon decompression. aps.org For example, studies on KSc(MoO4)2 showed that the changes in its Raman spectra induced by a phase transition at about 2.0 GPa were not reversed upon releasing the pressure. aps.org Similarly, in certain glassy materials, pressure-induced changes in the coordination number of atoms like boron can be irreversible upon annealing. uni-hannover.denih.govnih.gov The nature of the irreversibility is linked to the kinetic barriers associated with the reverse transformation.

Role of TaO₆ Octahedra Distortion

The trirutile structure is composed of chains of edge-sharing octahedra that extend along the c-axis, and these chains are interconnected by sharing corners. ias.ac.in The stability of this arrangement is sensitive to external conditions such as pressure. Research has indicated that the instability of the trirutile structure at high pressure is associated with the significant deformation of the TaO₆ octahedra. mdpi.com This suggests that the way the Ta-O bonds and O-Ta-O angles within the octahedra respond to compression is a determining factor in the material's structural limits.

While MgTa₂O₆ with tantalum in the Ta⁵⁺ (d⁰) electronic configuration has been synthesized and characterized, its electronic structure has not been as extensively studied as other similar compounds. researchgate.net The distortion of the TaO₆ octahedra can influence the electronic band structure and, consequently, the material's dielectric and optical properties. In the tetragonal trirutile phase, the MgO₆ and TaO₆ units are described as fairly distorted octahedra, with Ta–O bond lengths ranging from 0.197 to 0.201 nm. mpg.de This inherent distortion is a fundamental characteristic of the crystal structure under ambient conditions.

Mechanisms Underlying Phase Transformation in MgTa₂O₆ Systems

Magnesium tantalum oxide can undergo phase transformations driven by thermal energy or changes in synthetic pathways. These transformations involve the rearrangement of the crystal structure, leading to different polymorphs with distinct properties.

One significant pathway for phase transformation is observed during the synthesis of MgTa₂O₆. While the well-known tetragonal trirutile structure is commonly formed via high-temperature solid-state reactions (typically at 1200 °C or higher), a different polymorph can be obtained under specific conditions. ias.ac.inresearchgate.net Using a molten salt method with NaCl/KCl, a new orthorhombic form of MgTa₂O₆ has been synthesized at a lower temperature of 850°C. ias.ac.in This orthorhombic phase, upon subsequent heating (sintering) at higher temperatures like 1100°C or 1200°C, transforms into the tetragonal trirutile structure, indicating that the orthorhombic phase is a metastable, lower-temperature form. ias.ac.in

The formation of MgTa₂O₆ itself can be a transient step in a larger chemical transformation. During the magnesium thermal reduction of tantalum pentoxide (Ta₂O₅) in a molten salt medium to produce tantalum metal, MgTa₂O₆ can form as an intermediate compound. mdpi.com The reaction pathways can vary depending on conditions, with some routes showing the sequence Ta₂O₅ → MgTa₂O₆ → Ta. mdpi.com This highlights the thermodynamic landscape where MgTa₂O₆ exists as a stable intermediate under certain temperature and reactant concentrations.

The conditions for obtaining a single, pure phase of MgTa₂O₆ are specific. For instance, solid-state reaction of mixed oxides requires milling to achieve small particle sizes (e.g., 0.83 μm) and a reaction temperature of 1250 °C for 12 hours to yield a single phase. researchgate.net The study of phase transformations is crucial as the resulting phase dictates the material's properties, such as its dielectric performance at microwave frequencies. ias.ac.in

Defect Chemistry and Order-Disorder Effects in MgTa₂O₆

The behavior of materials at a functional level is often governed by defects in their crystal structure. In MgTa₂O₆, the intrinsic defect chemistry has been investigated using atomistic computer simulation techniques. bath.ac.uk

Calculations of defect energetics suggest that the concentration of intrinsic atomic defects in MgTa₂O₆ is insignificant. bath.ac.uk This implies a highly ordered structure with a low tendency to form vacancies or interstitials spontaneously. The primary intrinsic disorder is predicted to be of the Schottky type (involving vacancies of Mg, Ta, and O in stoichiometric ratios), but its formation energy is high, making it unfavorable. The Mg/Ta anti-site defect, where a Mg ion occupies a Ta site and vice-versa, is also highly unfavorable. bath.ac.uk Furthermore, the material is predicted to be stable against both oxidation and reduction, meaning the formation of defects through the loss or gain of oxygen is not a dominant process. bath.ac.uk

The introduction of dopants, or extrinsic defects, has also been modeled. The simulations provide insights into how other elements might be incorporated into the MgTa₂O₆ lattice. The solution energy for various dopants depends on their charge and ionic radius. For instance, divalent cations like Ca²⁺ and Cu²⁺ are predicted to preferentially substitute at the Mg²⁺ site. bath.ac.uk Conversely, higher-valent cations such as Sc³⁺, Zr⁴⁺, and Nb⁵⁺ are more likely to occupy the Ta⁵⁺ site. bath.ac.uk These substitutions can be used to tailor the material's properties.

Order-disorder phenomena in MgTa₂O₆ primarily relate to the arrangement of Mg²⁺ and Ta⁵⁺ cations on the B-sites of the ABO₃-type structure (when viewed in a perovskite-related context) or within the rutile-type cationic sublattice. The trirutile structure is itself an ordered arrangement of cations compared to the simple rutile structure. researchgate.net This ordering, where Mg and Ta cations occupy specific positions, triples the unit cell along the c-axis. researchgate.net Any deviation from this perfect ordering, known as an anti-site defect, represents a form of disorder. As indicated by the high energy of the Mg/Ta anti-site defect, a high degree of cation order is expected in MgTa₂O₆. bath.ac.uk The degree of cation ordering can be influenced by synthesis conditions, with higher temperatures generally favoring a more ordered state. nih.gov

Data Tables

Table 1: Crystallographic Data for MgTa₂O₆ Polymorphs

| Property | Tetragonal (Trirutile) | Orthorhombic |

|---|---|---|

| Space Group | P4₂/mnm | - |

| Lattice Parameters | a = 4.7189(7) Å, c = 9.2003(22) Å | a = 15.36(1) Å, b = 13.38(1) Å, c = 12.10(1) Å |

| Synthesis Method | Solid-state reaction (>1200°C) | Molten salt route (850°C) |

| Source | ias.ac.in | ias.ac.in |

Table 2: Predicted Dopant Site Preference in MgTa₂O₆

| Dopant Cation | Charge | Preferred Substitution Site |

|---|---|---|

| Ca²⁺ | +2 | Mg²⁺ |

| Cu²⁺ | +2 | Mg²⁺ |

| Sc³⁺ | +3 | Ta⁵⁺ |

| Zr⁴⁺ | +4 | Ta⁵⁺ |

| Nb⁵⁺ | +5 | Ta⁵⁺ |

| Source | bath.ac.uk | |

Electronic Structure and Band Gap Studies of Mgta2o6

Experimental Determination of Electronic Band Gap

Experimental techniques provide essential validation for theoretical predictions and yield crucial data on material properties.

For polycrystalline powder samples, diffuse reflectance spectroscopy (DRS) is a standard method for determining the optical band gap. nih.govresearchgate.netscispace.com This technique involves measuring the reflectance of diffusely scattered light from the sample surface over a range of wavelengths. shimadzu.com The collected reflectance data can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. scispace.comresearchgate.net

By plotting a modified form of the Kubelka-Munk function against photon energy (a Tauc plot), the optical band gap can be extrapolated. researchgate.netshimadzu.com For MgTa2O6, this method has been applied to synthesized powder samples. researchgate.net The analysis of the diffuse reflectance spectrum via a Kubelka-Munk function plot yielded an experimental optical band gap of 4.34 eV. researchgate.netresearchgate.net This experimental value falls between the theoretical predictions of the SCAN (3.63 eV) and HSE06 (4.71 eV) functionals, highlighting the typical underestimation and overestimation tendencies of these respective DFT methods for this material. researchgate.net

Influence of Preparation Temperature on Band Gap

The synthesis temperature and methodology employed in the preparation of Magnesium tantalum oxide (MgTa₂O₆) have a discernible impact on its resulting electronic band gap. Research has demonstrated that variations in thermal processing and synthesis routes lead to different optical band gap values, reflecting changes in the material's crystallinity, particle size, and defect concentration.

Different synthesis techniques, each with its characteristic temperature range, yield MgTa₂O₆ with a range of band gaps. For instance, MgTa₂O₆ synthesized through a conventional solid-state chemical reaction, involving heating at 800 °C for 8 hours, was found to have an approximate energy band gap of 4.34 eV, as determined by the Kubelka-Munk relation researchgate.netresearchgate.net. In contrast, a lower temperature hydrothermal synthesis method, conducted at 250 °C for 12 hours, resulted in a material with an optical band gap of 3.8 eV edp-open.org.

Furthermore, the temperature required for crystallization also plays a crucial role. Crystalline MgTa₂O₆ has been successfully formed at a temperature as low as 550 °C by heating an X-ray amorphous precursor, although the specific band gap for material prepared via this method has not been reported bohrium.com. Other high-temperature methods, such as the mixed oxide method at 1100 °C and a sol-gel process yielding nanosized powders at 500 °C, have been used for synthesis, but the corresponding band gap values were not specified in the available literature researchgate.net. The observed trend suggests that higher preparation temperatures in solid-state reactions may lead to a wider band gap.

Table 1: Reported Band Gap of MgTa₂O₆ at Different Preparation Temperatures

| Preparation Method | Temperature (°C) | Reported Band Gap (eV) |

|---|---|---|

| Hydrothermal Synthesis | 250 | 3.8 |

| Solid-State Reaction | 800 | 4.34 |

Impact of Oxygen Vacancies on Band Gap

While direct experimental or computational studies specifically detailing the impact of oxygen vacancies on the band gap of MgTa₂O₆ are not extensively documented in the reviewed literature, the effects can be inferred from research on closely related tantalum-based oxides and general principles established for metal oxides. Oxygen vacancies, which are common point defects in oxide materials, are known to introduce localized electronic states within the band gap, thereby significantly altering the electronic structure.

In the related compound tantalum pentoxide (Ta₂O₅), theoretical studies have shown that the influence of oxygen vacancies is complex and depends on their specific location and coordination within the crystal lattice. The presence of certain types of oxygen vacancies can lead to the formation of localized mid-gap defect states, while other types can cause a significant reduction in the band gap and even induce a semiconductor-to-metal transition nih.gov. This transition is characterized by the filling of the conduction band with electrons, which enhances electrical conductivity nih.gov.

Similarly, studies on another tantalate, potassium tantalate (KTaO₃), have revealed that oxygen vacancies can induce an insulator-to-metal transition aps.orgiisc.ac.in. Computational work has shown that while isolated oxygen vacancies might not create localized states within the gap, the clustering of these vacancies can lead to the formation of deep mid-gap states aps.orgiisc.ac.in. These defect-induced states can act as charge carriers or trapping centers, fundamentally altering the material's optical and electronic properties. For other metal oxides, it is a well-established principle that increasing the concentration of oxygen vacancies tends to decrease the band gap researchgate.net. The formation and concentration of these vacancies can often be controlled by the preparation conditions, such as annealing temperature and the partial pressure of oxygen during synthesis.

Table 2: Predicted Effects of Different Oxygen Vacancy Types on the Electronic Structure of Ta₂O₅ (as an analogue for MgTa₂O₆)

| Oxygen Vacancy Type | Effect on Electronic Structure |

|---|---|

| Two-fold (O₂fV), three-fold (O₃fV), distorted octahedral (OεV) | Creation of localized mid-gap defect states |

| Interlayer (OᵢₗV) | Transition from semiconductor to metal |

Spectroscopic and Luminescence Research on Mgta2o6

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Studies

Photoluminescence studies investigate the light emitted by MgTa₂O₆ after it absorbs photons. This analysis provides insight into the electronic structure and defect states within the material.

When excited with ultraviolet light, MgTa₂O₆ exhibits a characteristic broad emission spectrum that spans a wide range of the visible spectrum, from 360 to 780 nm. researchgate.netresearchgate.netresearchgate.net This type of extensive, continuous emission is typical for materials where the luminescence originates not from discrete atomic energy levels but from complex centers such as self-trapped excitons or a high density of defect states within the crystal lattice.

Research has also demonstrated that the emission characteristics are sensitive to the material's synthesis conditions. Specifically, the annealing temperature during the preparation of MgTa₂O₆ influences the peak position of the emission band. As the annealing temperature is increased from 600°C to 1600°C, a red shift in the photoluminescence is observed, with the peak emission moving from 571 nm to 582 nm. ugent.be This shift indicates that higher preparation temperatures alter the local atomic environment and defect structure, which in turn affects the energy of the luminescent transitions. ugent.be

Photoluminescence excitation (PLE) spectroscopy is used to determine the most effective wavelengths of light for stimulating luminescence. For MgTa₂O₆, the PLE spectrum shows that an excitation wavelength of 295 nm is highly effective for producing the broad visible emission. researchgate.netresearchgate.netresearchgate.net This optimal excitation wavelength corresponds to the energy required to promote electrons across the material's band gap, which has been estimated to be approximately 4.34 eV. researchgate.netresearchgate.net The efficiency of the 295 nm excitation suggests a strong absorption at this wavelength, leading to the creation of electron-hole pairs that subsequently recombine to produce light.

The broad, featureless nature of the photoluminescence spectrum from MgTa₂O₆ strongly suggests that the luminescence originates from intrinsic centers rather than specific dopant ions. This emission is often attributed to the radiative recombination of self-trapped excitons (STEs), where an electron-hole pair becomes localized within a distorted region of the crystal lattice. rsc.orguqam.ca Intrinsic defects, such as oxygen vacancies or disordered [TaO₆] octahedral groups, also serve as effective luminescence centers.

Thermoluminescence studies provide further characterization of the defect structure by identifying electron trapping centers. These traps are structural defects that can capture and store electrons, releasing them upon thermal stimulation. In MgTa₂O₆ synthesized at 800°C, three prominent electron trapping centers have been identified with activation energies (trap depths) determined to be 0.75 eV, 1.28 eV, and 1.55 eV. researchgate.netresearchgate.netresearchgate.net

Table 1: Activation Energies of Electron Trapping Centers in MgTa₂O₆

| Trapping Center | Activation Energy (eV) |

| 1 | 0.75 ± 0.04 |

| 2 | 1.28 ± 0.07 |

| 3 | 1.55 ± 0.02 |

| Data sourced from thermoluminescence analysis of MgTa₂O₆ synthesized at 800°C. researchgate.netresearchgate.net |

Thermoluminescence (TL) Properties of MgTa₂O₆

Thermoluminescence is a technique that reveals information about energy stored in a material's defect traps. After excitation with radiation, the material is heated, and the light emitted as trapped electrons are released is measured as a function of temperature, producing a "glow curve."

The thermoluminescence glow curve of MgTa₂O₆ provides a distinct signature of its electron trapping centers. For samples prepared via a solid-state reaction at 800°C, the glow curve displays at least three prominent peaks at approximately 108°C, 258°C, and 315°C. researchgate.netresearchgate.net Each peak corresponds to the release of electrons from a trap of a specific energy depth. researchgate.netresearchgate.net

The preparation conditions, particularly the annealing temperature, have a significant effect on the TL properties. ugent.be Studies investigating MgTa₂O₆ prepared at temperatures ranging from 600°C to 1600°C show that the structure of the glow curve is altered. ugent.be A notable finding is the complete fading of the high-temperature TL signal for samples prepared at 1600°C. ugent.be This indicates that high-temperature annealing either removes or modifies the deeper electron traps responsible for the signal at ~315°C. The activation energies calculated from these curves were found to be between 0.53 eV and 1.35 eV, showing a dependence on the synthesis temperature. ugent.be

Table 2: Prominent Thermoluminescence Glow Curve Peaks for MgTa₂O₆

| Sample Preparation | Peak 1 | Peak 2 | Peak 3 |

| Synthesized at 800°C | ~108°C | ~258°C | ~315°C |

| Synthesized at 1600°C | Present | Present | Faded/Absent |

| Data sourced from TL analysis of MgTa₂O₆ prepared at different annealing temperatures. researchgate.netugent.be |

Determination of Electron Trapping Centers (Depth and Stability)

Thermoluminescence (TL) studies on MgTa2O6 have revealed the presence of multiple electron trapping centers. researchgate.netugent.be When the material is exposed to radiation, electrons are excited and subsequently trapped in defects within the crystal lattice. Upon heating, these trapped electrons are released, and their recombination with holes results in the emission of light, a phenomenon known as thermoluminescence.

The analysis of TL glow curves provides information about the depth and stability of these electron traps. For MgTa2O6 synthesized via a solid-state reaction method, prominent electron trapping centers have been identified at approximately 108 °C, 258 °C, and 315 °C. researchgate.netugent.be The depth of these traps has been approximated to be 0.75 ± 0.04 eV, 1.28 ± 0.07 eV, and 1.55 ± 0.02 eV, respectively. researchgate.netugent.be The stability of these trapping centers suggests that MgTa2O6 is a promising material for energy storage applications. researchgate.netugent.be

The introduction of dopants can create additional electron trapping centers. For instance, co-doping MgTa2O6 with Cr³⁺ and Al³⁺ can enhance the number of electron trapping centers, which in turn can improve the persistent luminescence properties of the material. ugent.be Similarly, co-doping with Si⁴⁺ has been shown to introduce additional electron traps, leading to an enhancement in the lifetime of persistent luminescence. ugent.be

Persistent Luminescence Mechanisms and Applications

Persistent luminescence, also known as long-lasting phosphorescence, is the phenomenon where a material continues to emit light for a significant time after the excitation source is removed. ugent.be This slow emission process is due to the gradual release of stored excitation energy from electron trapping centers by thermal stimulation. ugent.be

In MgTa2O6, the persistent luminescence mechanism involves the trapping of electrons at defect sites after excitation by sources like UV light. ugent.be These trapped electrons are then slowly released and recombine with luminescence centers, leading to prolonged emission. The introduction of dopants plays a crucial role in enhancing this phenomenon. For example, Cr³⁺ ions can act as luminescence centers, and co-dopants like Al³⁺ or Si⁴⁺ can create deeper or more numerous electron traps, thereby increasing the duration and intensity of the afterglow. ugent.be The lifetime of the persistent luminescence in Cr³⁺-doped MgTa2O6 can be significantly extended by co-doping with Al³⁺, which is attributed to the creation of additional electron trapping centers. ugent.be

The potential applications of MgTa2O6 as a persistent luminescent material are diverse, spanning areas such as safety and road marking, decorative materials, and bio-imaging. researchgate.netugent.beugent.be Materials that can store and slowly release light offer energy-saving solutions for various lighting applications. ugent.beugent.be

Raman Spectroscopy Investigations

Vibrational Modes Assignment in Trirutile Structure

Magnesium tantalum oxide crystallizes in a trirutile structure with the space group P4₂/mnm. rsc.orgaip.org Group theory analysis predicts a total of 51 vibrational modes for this structure. aip.org Among these, the Raman-active modes are A₁g, B₁g, B₂g, and E_g. aip.org

Raman spectroscopy is a powerful technique for identifying the vibrational modes of a crystal. rsc.orgnih.gov In MgTa2O6, the Raman spectra are dominated by the vibrations of the TaO₆ octahedra, with a smaller contribution from the MgO₆ octahedra. aip.orgaip.org The vibrational modes can be broadly categorized into internal modes, which involve vibrations within the TaO₆ and MgO₆ octahedra, and external modes, which correspond to the motion of the octahedra as units.

The assignment of specific Raman peaks to particular vibrational modes has been achieved through a combination of experimental measurements on single crystals and powder samples, as well as theoretical calculations. aip.orgnih.gov Polarized Raman spectroscopy on single crystals allows for a precise identification of the symmetry of the vibrational modes. nih.gov For example, the strongest peaks in the parallel-polarized spectra (XX, YY, and ZZ configurations) are assigned to the A₁g modes, while the E_g modes dominate in the cross-polarized configurations (YZ and XZ). nih.gov

Table 1: Assignment of Observed Raman Modes in MgTa₂O₆ at Ambient Conditions

| Raman Mode | Assignment | Frequency (cm⁻¹) |

| E_g | Distortion of TaO₆ | 134 |

| A₁g | 210 | |

| E_g | 244 | |

| B₁g | 251 | |

| E_g | 329 | |

| A₁g | 418 | |

| B₂g | 467 | |

| A₁g | Ta-O stretching | 648 |

| A₁g | Ta-O stretching | 704 |

| B₂g | 823 |

Temperature-Dependent Raman Spectroscopy for Order-Disorder Effects

Temperature-dependent Raman spectroscopy has been employed to investigate order-disorder phenomena in MgTa2O6. rsc.orgnih.gov As the temperature increases, changes in the Raman spectra, such as peak shifting, broadening, and variations in relative intensity, can indicate structural modifications. researchgate.net

In MgTa2O6 single crystals, an order-disorder effect has been observed in the temperature-dependent Raman spectra. rsc.orgnih.gov This is attributed to the slight exchange of Mg²⁺ and Ta⁵⁺ ions between their respective octahedral sites under the influence of thermal energy. nih.gov This cationic disorder leads to changes in the local symmetry and, consequently, affects the vibrational modes. For instance, the appearance of new bands and the strengthening of certain peaks with increasing temperature can be indicative of this order-disorder transition. nih.gov Specifically, the strengthening of a bond at 210 cm⁻¹ with increasing temperature is attributed to the substitution of lower Raman active Mg-O bonds with higher Raman active Ta-O bonds. nih.gov

High-Pressure Raman Scattering and Mode Softening

High-pressure Raman scattering studies on MgTa2O6 have revealed pressure-induced phase transitions and mode softening. aip.orgaip.orgdntb.gov.ua As pressure is applied, most Raman bands shift to higher frequencies (a blue shift) due to the compression of the crystal lattice and the shortening of bond lengths. aip.org

However, a notable exception is the E_g mode at 134 cm⁻¹, which corresponds to a distortion vibration of the TaO₆ octahedra. aip.org This mode exhibits a red shift (softening) with increasing pressure, indicating a structural instability. aip.org This mode softening is believed to drive a pressure-induced phase transition that occurs at approximately 9-10 GPa. aip.orgaip.org

Further increases in pressure lead to at least one more phase transition at around 20.2 GPa, which is associated with the distortion of the edge-shared TaO₆ octahedra. aip.orgaip.org The appearance of new Raman peaks and the disappearance of others are characteristic signatures of these structural transformations. aip.orgaip.org Decompression measurements have shown that these pressure-induced transformations are irreversible. aip.orgaip.org The instability of the trirutile structure at high pressure is primarily linked to the significant deformation of the TaO₆ octahedra. aip.orgaip.org

X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical valence states of the constituent elements in a material. rsc.orgnih.gov In the context of MgTa2O6, XPS has been utilized to investigate the valence states of magnesium, tantalum, and oxygen.

Studies on as-grown and annealed single crystals of MgTa2O6 have employed XPS to analyze variations in valence states. rsc.orgnih.gov The analysis of the Ta 4f peaks in the XPS spectra can confirm the +5 oxidation state of tantalum. nih.gov Furthermore, XPS can be used to detect changes in the oxygen stoichiometry, such as an increase in oxygen vacancies after annealing the material in an argon atmosphere. rsc.orgnih.gov These oxygen vacancies can play a significant role in the material's luminescent and electronic properties.

Absorbance Spectra and Optical Transparency of MgTa2O6 Crystals

Magnesium tantalum oxide (MgTa2O6) single crystals, particularly those with a trirutile structure, have been the subject of research to understand their optical characteristics. The absorbance spectra and optical transparency of these crystals are crucial for their potential applications in optical and microwave dielectric materials.

Studies on MgTa2O6 single crystals grown by the optical floating zone method reveal significant details about their optical properties. worldscientific.comworldscientific.com As-grown crystals are often black and opaque. However, after an annealing process in air, they can become pale-yellow and transparent. jst.go.jpresearchgate.net This change in appearance highlights the importance of post-growth treatments in achieving desired optical characteristics.

The absorbance of MgTa2O6 crystals is notably low in the visible and near-infrared regions, specifically from 336 nm to 1000 nm, which accounts for their transparency in this range. worldscientific.com The absorption edge for MgTa2O6 has been identified at approximately 290 nm. jst.go.jpresearchgate.net This indicates that the material strongly absorbs light in the ultraviolet region of the electromagnetic spectrum.

The transparency of these crystals in the visible and near-infrared spectrum is a key property. For instance, the transmittance in the wavelength range of 500 to 2000 nm is about 75%. jst.go.jpresearchgate.net This high level of transparency is consistent with theoretical values calculated from the refractive index of the material. jst.go.jpresearchgate.net

The optical bandgap of MgTa2O6 has also been investigated. The analysis of the absorbance spectrum allows for the determination of the indirect and direct bandgaps. The indirect bandgap has been calculated to be approximately 3.85 eV. worldscientific.com

Below is a data table summarizing the key optical properties of MgTa2O6 single crystals.

| Property | Value | Wavelength/Region | Reference |

| Appearance (As-Grown) | Black and opaque | - | jst.go.jpresearchgate.net |

| Appearance (Annealed) | Pale-yellow and transparent | - | jst.go.jpresearchgate.net |

| Absorbance | Low | 336 nm to 1000 nm | worldscientific.com |

| Absorption Edge | ~290 nm | UV Region | jst.go.jpresearchgate.net |

| Transmittance | ~75% | 500 nm to 2000 nm | jst.go.jpresearchgate.net |

| Indirect Bandgap (Egi) | 3.85 eV | - | worldscientific.com |

Dielectric and Microwave Properties of Mgta2o6 Ceramics

Microwave Dielectric Characteristics

The suitability of a ceramic material for microwave applications is primarily determined by three key dielectric properties: the dielectric constant (εr), the quality factor (Q×f), and the temperature coefficient of resonant frequency (τf).

Dielectric Constant (εr) Measurement and Optimization

The dielectric constant (εr) of a material quantifies its ability to store electrical energy in an electric field. For microwave applications, a moderate to high εr is often desirable to enable the miniaturization of electronic components. Pure MgTa2O6 ceramics typically exhibit a dielectric constant in the range of 25 to 30. scite.aiustb.edu.cn

Additives also play a crucial role in optimizing the dielectric constant. The introduction of a Li2O–MgO–ZnO–B2O3–SiO2 (LMZBS) glass frit has been shown to achieve a dielectric constant of 26.1 in MgTa2O6 ceramics at a lower sintering temperature. ustb.edu.cn Similarly, the addition of small amounts of CuO can result in a dielectric constant of around 28. researchgate.net

| Composition/Additive | Sintering Temperature (°C) | Dielectric Constant (εr) |

| Pure MgTa2O6 | 1500 | 30.5 scite.ai |

| Pure MgTa2O6 | 1400 | ~25.0 ustb.edu.cn |

| Mg(Ta0.75Nb0.25)2O6 | 1450 | 27.9 scite.ai |

| MgTa2O6 + 2 wt% LMZBS glass | 1150 | 26.1 ustb.edu.cn |

| MgTa2O6 + 0.5 wt% CuO | 1400 | 28 researchgate.net |

Quality Factor (Q×f) and Dielectric Loss (tan δ) Evaluation

The quality factor (Q), multiplied by the resonant frequency (f), is a critical parameter that represents the inverse of the dielectric loss (tan δ) of a material (Q×f ≈ 1/tan δ). researchgate.net A high Q×f value signifies low energy loss, which is essential for achieving high selectivity and efficiency in microwave devices. Dielectric loss in ceramics arises from both intrinsic factors, related to the crystal lattice structure, and extrinsic factors, such as porosity, impurities, and grain boundaries. morgantechnicalceramics.com

Pure MgTa2O6 ceramics are known for their potential to achieve very high Q×f values, with some studies reporting values as high as 131,000 GHz. ustb.edu.cn However, these ultra-high values are typically achieved at high sintering temperatures. The evaluation of Q×f is often conducted alongside the measurement of the dielectric constant using the same resonant methods.

Optimization strategies for the Q×f value often focus on improving the density and microstructure of the ceramic. Additives can significantly influence the Q×f value. For example, the addition of 2 wt% of LMZBS glass to MgTa2O6 resulted in a Q×f value of 34,267 GHz. ustb.edu.cn Doping with CuO has also been explored, yielding a Q×f of 58,000 GHz. researchgate.net Furthermore, creating composite ceramics, such as by combining MgTa2O6 with MgNb2O6, can be used to tune the Q×f value. For a MgTa1.5Nb0.5O6 composition, a Q×f of 33,100 GHz has been reported. researchgate.net

| Composition/Additive | Sintering Temperature (°C) | Quality Factor (Q×f) (GHz) |

| Pure MgTa2O6 | 1400 | ~131,000 ustb.edu.cn |

| Pure MgTa2O6 | 1500 | 56,900 scite.ai |

| MgTa1.5Nb0.5O6 | 1450 | 33,100 researchgate.net |

| MgTa2O6 + 2 wt% LMZBS glass | 1150 | 34,267 ustb.edu.cn |

| MgTa2O6 + 0.5 wt% CuO | 1400 | 58,000 researchgate.net |

Temperature Coefficient of Resonant Frequency (τf) and Thermal Stability

The temperature coefficient of resonant frequency (τf) measures the fractional change in the resonant frequency with a change in temperature. For most practical applications, a τf value close to zero is highly desirable to ensure the stable performance of microwave components over a range of operating temperatures. ustb.edu.cnmdpi.com

Pure MgTa2O6 typically exhibits a positive τf value, in the range of +22 to +28.3 ppm/°C, indicating a lack of thermal stability for standalone use in many applications. scite.aiustb.edu.cn The τf is an intrinsic property related to the composition and crystal structure of the material.

A common and effective strategy to achieve a near-zero τf is to form a composite or solid solution with a material that has a negative τf value. MgNb2O6, with its large negative τf of approximately -68.5 ppm/°C, is an excellent candidate for this purpose. scite.airesearchgate.net By carefully adjusting the ratio of MgTa2O6 to MgNb2O6, the τf of the resulting ceramic can be tuned to be very close to zero. For instance, a Mg(Ta0.75Nb0.25)2O6 ceramic sintered at 1450°C exhibits a τf of -0.7 ppm/°C. scite.ai Similarly, the addition of certain glass frits, like LMZBS, can also shift the τf to a negative value, with a reported τf of -8.7 ppm/°C for a 2 wt% addition. ustb.edu.cn

| Composition/Additive | Sintering Temperature (°C) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |

| Pure MgTa2O6 | 1500 | 28.3 scite.ai |

| Pure MgTa2O6 | 1400 | 22 ustb.edu.cn |

| Mg(Ta0.75Nb0.25)2O6 | 1450 | -0.7 scite.ai |

| MgTa1.5Nb0.5O6 | 1450 | -0.7 researchgate.net |

| MgTa2O6 + 2 wt% LMZBS glass | 1150 | -8.7 ustb.edu.cn |

| MgTa2O6 + 0.5 wt% CuO | 1400 | 18 researchgate.net |

Influence of Processing Parameters on Dielectric Properties

The final dielectric properties of MgTa2O6 ceramics are not solely dependent on their chemical composition but are also heavily influenced by the processing parameters used during their fabrication. Sintering temperature, duration, and the resulting microstructure and density are critical factors that must be carefully controlled.

Effect of Sintering Temperature and Duration

Sintering is a thermal treatment process that densifies the ceramic powder and forms a coherent solid. Both the sintering temperature and the duration at that temperature have a profound impact on the dielectric properties of MgTa2O6 ceramics.

Generally, as the sintering temperature increases, the dielectric constant and the quality factor (Q×f) of MgTa2O6-based ceramics also tend to increase, up to an optimal point. scite.airesearchgate.net This improvement is primarily due to increased densification and grain growth, which reduces porosity and the number of grain boundaries that can contribute to dielectric loss. For example, in Mg(Ta1−xNbx)2O6 ceramics, the εr and Q×f values were observed to increase and saturate as the sintering temperature was raised from 1300°C to 1450°C. scite.ai However, excessively high sintering temperatures can sometimes lead to abnormal grain growth or the formation of secondary phases, which can be detrimental to the dielectric properties. mdpi.com

The sintering duration also plays a role. Longer holding times at the optimal sintering temperature can promote further grain growth and homogenization of the microstructure, which can lead to an increase in the quality factor. mdpi.comresearchgate.net For instance, in ZnTa2O6 ceramics, increasing the sintering time from 2 to 10 hours at 1400°C resulted in an improved Q·f value. researchgate.net However, similar to temperature, an overly long sintering duration can also have negative effects.

Role of Relative Density and Microstructure on Dielectric Performance

The relative density and microstructure are direct consequences of the sintering process and are intrinsically linked to the dielectric performance of MgTa2O6 ceramics.

The microstructure, particularly the grain size and its uniformity, also significantly affects the dielectric properties. Well-developed, uniform grains with a low volume of grain boundaries generally lead to higher Q×f values. researchgate.netresearchgate.net Grain boundaries can act as scattering centers for phonons, which contributes to dielectric loss. Therefore, promoting controlled grain growth during sintering is a key strategy for enhancing the quality factor. For example, the increase in the Q×f value with sintering temperature is often attributed to the increase in grain size and the reduction of grain boundary defects. mdpi.com Conversely, a microstructure with small, underdeveloped grains or a wide distribution of grain sizes can lead to lower dielectric performance. researchgate.net

Doping and Additive Strategies for Property Modulation

The intrinsic properties of MgTa2O6 ceramics can be significantly enhanced and tailored through the introduction of dopants and sintering aids. These additions influence the material's characteristics at a fundamental level, from its crystal structure to its response to microwave radiation.

Effects of CuO Addition on Sintering Temperature and Q×f Value

The addition of Copper(II) oxide (CuO) as a sintering aid has been investigated as a method to reduce the high sintering temperatures typically required for MgTa2O6 ceramics. Research has shown that incorporating 1-5 wt.% of CuO can dramatically lower the sintering temperature. drpress.org However, this benefit is not without its trade-offs. The introduction of CuO can lead to the formation of a secondary phase, Copper Tantalate (CuTa2O6), within the ceramic matrix. drpress.org The presence of this additional phase has been found to be detrimental to the quality factor (Q×f) of the ceramic, causing its deterioration. drpress.org While specific data on the direct impact on MgTa2O6 is proprietary in some studies, the general effect of CuO in similar oxide ceramics is a reduction in sintering temperature due to the formation of a liquid phase, which can in some cases enhance densification and certain electrical properties up to an optimal doping level. scilit.commdpi.comnih.govnih.gov

Table 1: General Effects of CuO Addition on Ceramic Properties

| Property | Effect | Reference |

|---|---|---|

| Sintering Temperature | Significantly reduced | drpress.orgmdpi.com |

| Q×f Value | Deterioration due to secondary phase formation | drpress.org |

Nb⁵⁺ Substitution Effects on Phase Structure and Dielectric Properties

The substitution of Tantalum (Ta⁵⁺) with Niobium (Nb⁵⁺) in the MgTa2O6 structure induces significant changes in the phase composition and, consequently, the microwave dielectric properties. Studies have shown that as the concentration of Nb⁵⁺ increases, a morphotropic phase transition occurs. drpress.orgresearchgate.netcambridge.org At low doping levels (below 3%), a single tetragonal structure is maintained. drpress.orgresearchgate.net As the doping amount increases to below 15%, a heterogeneous structure composed of both tetragonal and orthorhombic phases is formed. drpress.orgresearchgate.net When the substitution exceeds 15%, the material completely transforms into an orthorhombic structure. drpress.orgresearchgate.net

This phase transition has a direct impact on the dielectric properties. Optimal microwave dielectric properties have been reported for a 9% Nb⁵⁺ doped MgTa2O6 ceramic, which exhibits a dielectric constant (εr) of 24, a Q×f value of 71,000 GHz (at 8.9 GHz), and a temperature coefficient of resonant frequency (TCF) of 15 ppm/°C. drpress.orgresearchgate.net This suggests that a two-phase mixture can be more advantageous than a solid solution for achieving both a high quality factor and good temperature stability. cambridge.org

Table 2: Dielectric Properties of Nb⁵⁺-Doped MgTa₂O₆ Ceramics

| Dopant Concentration | Phase Structure | Dielectric Constant (εr) | Q×f (GHz) | TCF (ppm/°C) | Reference |

|---|---|---|---|---|---|

| < 3% | Tetragonal | - | - | - | drpress.orgresearchgate.net |

| 3% - 15% | Tetragonal + Orthorhombic | - | - | - | drpress.orgresearchgate.net |

| 9% | Tetragonal + Orthorhombic | 24 | 71,000 | 15 | drpress.orgresearchgate.net |

Ni²⁺ Modification on Crystallographic and Dielectric Characteristics

Modification of MgTa2O6 with Nickel(II) ions (Ni²⁺), typically by substituting Magnesium (Mg²⁺), has been shown to be an effective strategy for enhancing the material's dielectric properties, particularly the quality factor. The introduction of Ni²⁺ into the A-site of the trirutile structure (P42/mnm space group) influences the crystallographic and dielectric characteristics. hilarispublisher.com

The substitution of Mg²⁺ with Ni²⁺, which has a similar ionic radius (0.69 Å for Ni²⁺ vs. 0.72 Å for Mg²⁺), can lead to an improvement in the quality factor. hilarispublisher.com Research indicates that Ni²⁺ doping can effectively promote the Q×f values. The underlying mechanism is related to changes in the polarizability and the Mg-O bond ionicity, which in turn affect the dielectric constant. The densification and micromorphology of the sintered ceramic are also crucial factors that are influenced by Ni²⁺ doping and play a significant role in the final microwave dielectric performance. In some complex substitutions involving Ni²⁺, such as in Mg₁/₃Co₁/₃Ni₁/₃Ta₂O₆, the sintering temperature can be significantly reduced (by 150°C–200°C) while achieving excellent microwave dielectric properties, including a dielectric constant of 26.8, a Q×f of 86,000 GHz, and a τf of 36 ppm/°C. scilit.com

Table 3: Effect of Ni²⁺ Modification on MgTa₂O₆ Ceramics

| Property | Effect | Reference |

|---|---|---|

| Q×f Value | Can be effectively promoted | hilarispublisher.com |

| Dielectric Constant | Varies due to changes in polarizability and bond ionicity | hilarispublisher.com |

Impact of Li₂O–MgO–ZnO–B₂O₃–SiO₂ Glass Frit on Low-Temperature Sintering and Stability

For applications in Low-Temperature Co-fired Ceramic (LTCC) technology, reducing the sintering temperature of dielectric ceramics is crucial to enable co-firing with highly conductive metals like silver. The use of a multi-component glass frit, such as Li₂O–MgO–ZnO–B₂O₃–SiO₂ (LMZBS), has been proven effective in significantly lowering the sintering temperature of similar niobate-based ceramics, a principle that extends to tantalates like MgTa2O6. nih.gov

In a study on MgNb₂O₆, a material with similar properties to MgTa₂O₆, the addition of 1 wt% of LMZBS glass frit reduced the sintering temperature to 925°C. nih.gov The resulting ceramic composite exhibited excellent microwave dielectric properties: a dielectric constant (εr) of 19.7, a Q×f value of 67,839 GHz, and a temperature coefficient of resonant frequency (τf) of -41.01 ppm/°C. nih.gov Importantly, the LMZBS-doped ceramic showed good chemical compatibility with silver electrodes, a critical requirement for LTCC applications. nih.gov This approach demonstrates a viable path to integrating high-performance dielectric materials like MgTa₂O₆ into LTCC modules.

Table 4: Properties of MgNb₂O₆ with LMZBS Glass Frit for LTCC Application

| Property | Value | Reference |

|---|---|---|

| Sintering Temperature | 925°C | nih.gov |

| Dielectric Constant (εr) | 19.7 | nih.gov |

| Q×f (GHz) | 67,839 | nih.gov |

| τf (ppm/°C) | -41.01 | nih.gov |

Mn²⁺ Doping and its Influence on Microwave Dielectric Properties

Research has shown that while doping with Mn²⁺ below a certain threshold (0.1) results in relatively stable lattice and dielectric properties, excessive doping can lead to significant lattice distortion, which is detrimental to the microwave dielectric performance. The introduction of an appropriate amount of Mn-O bonds, which have high bond dissociation energy, can enhance the stability of the MgO₆ octahedron. An optimal composition of 0.06 Mn²⁺-doped MgTa₂O₆ has been identified, exhibiting a dielectric constant (εr) of 28, a Q×f value of 105,000 GHz (at 7.5 GHz), and a τf of 19.5 ppm/°C.

Table 5: Microwave Dielectric Properties of Mn²⁺-Doped MgTa₂O₆ Ceramics

| Dopant (Mn²⁺) Content | Dielectric Constant (εr) | Q×f (GHz) | τf (ppm/°C) |

|---|

Correlation between Chemical Bonding Theory and Dielectric Loss

The dielectric loss in MgTa2O6 ceramics at microwave frequencies is intrinsically linked to its crystal structure and the nature of its chemical bonds. The Phillips-van Vechten-Levine (P-V-L) chemical bond theory provides a framework for understanding these correlations.

Several key parameters derived from this theory and experimental observations are used to quantify and predict the dielectric loss. These include:

Lattice Energy: A measure of the strength of the bonds within the crystal lattice. Higher lattice energy generally correlates with a more stable structure and lower dielectric loss.

Packing Fraction: This represents the efficiency with which the ions are packed within the unit cell. A higher packing fraction often leads to lower dielectric loss.

Full Width at Half Maximum (FWHM) of Raman Peaks: Specifically, the FWHM of the Raman peak associated with the Ta-O bond vibrations serves as a quantitative measure of the crystallographic order. A narrower FWHM indicates a higher degree of order and rigidity in the TaO₆ octahedron, which contributes to lower dielectric loss.

Table 6: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Magnesium Tantalum Oxide | MgTa₂O₆ |

| Copper(II) Oxide | CuO |

| Copper Tantalate | CuTa₂O₆ |

| Niobium(V) Oxide | Nb₂O₅ |

| Nickel(II) Oxide | NiO |

| Lithium Oxide | Li₂O |

| Magnesium Oxide | MgO |

| Zinc Oxide | ZnO |

| Boron Trioxide | B₂O₃ |

| Silicon Dioxide | SiO₂ |

| Manganese(II) Oxide | MnO |

| Tantalum(V) Oxide | Ta₂O₅ |

Dielectric Properties in Relation to Frequency and Temperature Ranges

The dielectric properties of Magnesium Tantalum Oxide (MgTa2O6) ceramics are significantly influenced by both frequency and temperature. These properties, primarily the dielectric constant (εr), dielectric loss (tan δ or D), and the quality factor (Q×f), are critical for the material's application in microwave and high-frequency electronic components.

Research into the MgNb2–xTaxO6 system, where x=2.0 corresponds to pure MgTa2O6, reveals distinct dependencies. At room temperature, the dielectric constant and dielectric loss of MgTa2O6 exhibit changes with varying frequency. For instance, measurements on samples sintered at 1200°C show a dielectric constant of approximately 17.7 at microwave frequencies (~14.5 GHz) and a value of around 16.0 at 500 kHz. ias.ac.in The dielectric loss for the MgTa2O6 phase was found to be 0.17 at 500 kHz. ias.ac.in

The relationship with temperature is also a key characteristic. For MgTa2O6 ceramics, the dielectric loss is observed to be at a minimum at approximately 150°C, with only a marginal increase beyond this temperature. ias.ac.in The temperature coefficient of resonant frequency (τf), a critical parameter for the thermal stability of microwave components, has been reported with positive values for MgTa2O6, such as 22 × 10⁻⁶ /°C and ~30.0 × 10⁻⁶ /°C. ustb.edu.cn Additives can be used to modify this property; for example, adding a specific glass frit can adjust the τf value to be near-zero, such as -8.7 × 10⁻⁶ /°C, enhancing its temperature stability for practical applications. ustb.edu.cn

The general behavior of dielectric materials helps to understand these phenomena. The dielectric constant's dependence on frequency is related to different polarization mechanisms within the material (electronic, ionic, dipolar, and space charge), each with a characteristic relaxation frequency. niser.ac.inusu.edu As frequency increases, slower mechanisms cannot keep up with the alternating field, leading to a decrease in the dielectric constant. niser.ac.inekb.eg Similarly, dielectric loss can show peaks at specific frequencies corresponding to these relaxation mechanisms. niser.ac.in The effect of temperature on dielectric properties is often linked to the mobility of charge carriers and the thermal activation of polarization mechanisms. nih.govekb.eg In many ceramics, the dielectric constant and loss increase with temperature, especially at lower frequencies, due to increased ionic conductivity and charge accumulation at interfaces like grain boundaries. nih.govekb.eg

The following tables summarize some of the reported dielectric properties of MgTa2O6 under various conditions.

Table 1: Dielectric Properties of MgTa2O6 at Various Frequencies (Room Temperature)

| Frequency | Dielectric Constant (εr) | Dielectric Loss (D) | Sintering Temperature (°C) | Reference |

| 500 kHz | ~16.0 | 0.17 | 1200 | ias.ac.in |

| ~14.6 GHz | 17.7 | - | 1200 | ias.ac.in |

Table 2: Microwave Dielectric Properties of MgTa2O6 Ceramics

| Dielectric Constant (εr) | Quality Factor (Q×f) (GHz) | Temperature Coefficient (τf) (ppm/°C) | Notes | Reference |

| ~25.0 | ~131,000 | 22 | Pure MgTa2O6 | ustb.edu.cn |

| ~30 | ~60,000 | ~30.0 | Pure MgTa2O6 | ustb.edu.cn |

| 27.8 | 184,000 | 53 | With 0.5 wt% B2O3 additive | researchgate.net |

| 26.1 | 34,267 | -8.7 | With 2 wt% Li2O–MgO–ZnO–B2O3–SiO2 glass additive | ustb.edu.cn |

Photocatalytic Performance of Mgta2o6

Photocatalytic Degradation Applications

MgTa2O6 is effective in breaking down organic compounds, a critical process for environmental remediation. This is primarily achieved through the generation of highly reactive species upon light irradiation.

Research has shown that mesoporous thin films of MgTa2O6 are capable of photodegrading organic dyes like Rhodamine B under UV light. researchgate.net The efficiency of this process is significantly influenced by the material's preparation and resulting structure. In one study, the photocatalytic activity of nanoarchitectured MgTa2O6 thin films was found to be approximately four times higher than that of comparable anatase TiO2 films, which are a common benchmark in photocatalysis. researchgate.net

The degradation process is affected by the calcination temperature used during the synthesis of the MgTa2O6 films. This is because the temperature influences key properties such as crystallinity and the integrity of the mesoporous structure. For instance, studies on KLE-templated mesoporous MgTa2O6 films revealed that the photocatalytic activity peaked at specific calcination temperatures. Two such peaks were observed at 700 °C and 790 °C. The optimal performance was achieved at 790 °C, a temperature at which the material exhibited high crystallinity with nanocrystals of about 1.6 nm in size while still maintaining an ordered mesoporous structure. researchgate.net

Table 1: Effect of Calcination Temperature on the Photocatalytic Activity of Mesoporous MgTa2O6 Thin Films for Rhodamine B Degradation

| Calcination Temperature (°C) | Key Observations | Photocatalytic Activity |

|---|---|---|

| 550 - 850 | Two maxima in activity observed. | Peaking at 700 °C and 790 °C. |

| 790 | Optimal temperature for activity. | High crystallinity with 1.6 nm nanocrystals and maintained ordered mesoporous structure. |

| > 790 | --- | Activity influenced by increasing grain size and deterioration of ordered mesopores. |

Water Splitting Applications

The general mechanism of photocatalytic water splitting on a semiconductor like MgTa2O6 involves the generation of an electron-hole pair upon absorption of light with energy greater than the material's band gap. These charge carriers then migrate to the surface to participate in the water splitting reactions.

The holes (h⁺) generated in the valence band of MgTa2O6 move to the catalyst's surface, where they have sufficient potential to oxidize water molecules. This reaction produces oxygen gas and protons.

General Reaction: 2H₂O + 4h⁺ → O₂ + 4H⁺

Simultaneously, the electrons (e⁻) excited to the conduction band travel to the surface. These electrons are then used to reduce protons in the solution, resulting in the formation of hydrogen gas.

General Reaction: 2H⁺ + 2e⁻ → H₂

Factors Influencing Photocatalytic Activity of MgTa2O6

The efficiency of MgTa2O6 as a photocatalyst is not solely dependent on its chemical composition but is also heavily influenced by its physical and structural characteristics.

The relationship between the crystallinity and the mesostructure of MgTa2O6 is a critical factor in determining its photocatalytic performance. High crystallinity is generally desirable as it can lead to a lower number of defects that act as recombination centers for photogenerated electron-hole pairs, thus enhancing photocatalytic efficiency. researchgate.net

For mesoporous MgTa2O6 thin films, there is a delicate balance between achieving high crystallinity, which often requires high-temperature treatment, and preserving the ordered mesoporous structure, which can be destroyed at elevated temperatures. Research has shown that as the calcination temperature increases up to 1100 °C, the crystallinity and grain size of MgTa2O6 also increase. However, this can lead to the deterioration of the ordered mesopores. researchgate.net The optimal photocatalytic activity is therefore achieved at a temperature that balances high crystallinity with a well-maintained mesoporous architecture, which provides a high surface area and facilitates access of reactant molecules to the catalytic sites. researchgate.net

Effect of Calcination Temperature on Activity

The calcination temperature plays a critical role in determining the photocatalytic activity of magnesium tantalum oxide (MgTa2O6) by influencing its crystallinity, grain size, and mesoporous structure. nih.govbeilstein-journals.orgmdpi.comresearchgate.net Studies on mesoporous MgTa2O6 thin films have shown a complex relationship between the annealing temperature and photocatalytic efficiency. beilstein-journals.org

For instance, in the photodegradation of rhodamine B, the photocatalytic activity of mesoporous MgTa2O6 films exhibited two distinct maxima within a calcination temperature range of 550–850 °C. nih.govnih.gov The first peak occurred at 700 °C, with a reaction rate constant of 0.0216 min⁻¹. beilstein-journals.org After an initial decrease in activity as the temperature rose to 760 °C, the performance peaked again, reaching its optimum at 790 °C. beilstein-journals.orgnih.gov At this temperature, the material achieves high crystallinity while maintaining an ordered mesoporous structure with nanocrystals measuring approximately 1.6 nm. nih.govresearchgate.net

This dual-peak phenomenon is attributed to the interplay between increasing crystallinity, which generally enhances photocatalytic activity, and the gradual deterioration of the ordered mesoporous structure at higher temperatures. nih.govbeilstein-journals.org While higher temperatures promote better crystal growth, they can also lead to the collapse of the mesopores, which is detrimental to performance. mdpi.comnih.gov The optimal balance for these specific films was found at 790 °C, where high crystallinity and a well-developed mesoporous structure coexist. nih.govresearchgate.net In contrast, nonporous MgTa2O6 films show a more straightforward trend, with photocatalytic activity reaching a single optimum value at a higher temperature of 950 °C, albeit with a lower reaction rate constant of about 0.0175 min⁻¹. beilstein-journals.org

This highlights that the ideal calcination temperature is a compromise to maximize crystallinity without sacrificing the beneficial surface area and accessibility provided by the mesoporous architecture. rsc.org

Interactive Data Table: Effect of Calcination Temperature on MgTa2O6 Photocatalytic Activity

| Material | Calcination Temperature (°C) | Key Observation | Reaction Rate Constant (min⁻¹) | Source |

|---|---|---|---|---|

| Mesoporous MgTa2O6 Film | 700 | First maximum in photocatalytic activity | 0.0216 | beilstein-journals.org |

| Mesoporous MgTa2O6 Film | 790 | Optimal photocatalytic activity | Not specified, but highest | nih.govresearchgate.net |

| Nonporous MgTa2O6 Film | 950 | Optimal photocatalytic activity | ~0.0175 | beilstein-journals.org |

Role of Thin Walls and Mesopore Structure

The mesoporous architecture, particularly the presence of thin walls and an ordered pore structure, is fundamental to the enhanced photocatalytic performance of MgTa2O6. researchgate.net An ordered mesoporous structure provides a high specific surface area and ensures that the catalytically active sites are easily accessible to target molecules. nih.gov This structure facilitates the diffusion of reactants to the oxide surface, significantly increasing the number of active sites available for the photocatalytic reaction. nih.gov

Research has highlighted that amorphous MgTa2O6 powder with a wormhole-like microporous structure and thin walls (approximately 2.8 nm) demonstrated enhanced activity for water decomposition compared to its crystalline counterpart made by solid-state reactions. researchgate.net The high activity is ascribed to these thin walls, which reduce the distance that photo-excited electrons and holes must travel to reach the surface, thereby minimizing the chance of recombination and increasing photocatalytic efficiency. researchgate.net

The positive impact of the mesoporous structure is clearly demonstrated when comparing mesoporous MgTa2O6 films to nonporous ones, with the former showing significantly higher photocatalytic performance. nih.gov Furthermore, the type of template used to create the mesoporous structure matters. For example, a KLE-templated mesoporous MgTa2O6 film showed higher activity than one templated with F127 at the optimal calcination temperature of 790 °C, which is attributed to the formation of a more stable and ordered mesoporous structure. nih.govbeilstein-journals.org The combination of high crystallinity within these thin walls and a well-developed, accessible mesoporosity is the key to optimizing the photocatalytic performance of metal-oxide films. nih.govresearchgate.net

Doping Strategies for Enhanced Photocatalytic Response

Nitrogen Doping for Visible-Light Responsiveness (MgTa2O6-xNx)

A significant limitation of many metal oxide photocatalysts, including MgTa2O6, is their wide band gap, which restricts their activation to the UV portion of the solar spectrum. researchgate.net A prominent strategy to overcome this is doping with non-metal elements, such as nitrogen, to extend the catalyst's photoresponse into the visible light region. scispace.comnih.gov While extensive research on nitrogen-doped MgTa2O6 (MgTa2O6-xNx) is not widely available, the principle has been successfully demonstrated in similar tantalates and other metal oxides.

For example, nitrogen-doped titanium dioxide (TiO2-xNx) has shown a significant improvement in photocatalytic activity under visible light (wavelengths up to 500 nm). nih.govresearchgate.net Similarly, visible-light-driven K2Ta2O6−xNx catalysts have been successfully synthesized, showing the ability to absorb visible light up to 600 nm and efficiently decompose pollutants. researchgate.net In these materials, nitrogen atoms are incorporated into the oxide lattice, substituting some of the oxygen sites. nih.gov This modification of the electronic structure is responsible for the visible-light absorption and the resulting photocatalytic activity. scispace.comnih.gov It is theorized that applying similar nitrogen doping techniques to MgTa2O6 would yield a comparable enhancement in its visible-light responsiveness.

Band Gap Narrowing through Doping

The primary mechanism by which nitrogen doping enhances visible-light activity is the narrowing of the material's band gap. nih.govnih.gov In pristine metal oxides, the valence band is typically formed by O 2p orbitals, and the conduction band by the metal d orbitals. researchgate.net When nitrogen is introduced into the lattice, its N 2p orbitals mix with the O 2p orbitals of the valence band. researchgate.net

Nanoarchitectured Thin Films for Enhanced Photocatalytic Performance

Fabricating MgTa2O6 as nanoarchitectured thin films is a highly effective approach to boost its photocatalytic performance. nih.govmdpi.com Such films, synthesized through methods like evaporation-induced self-assembly (EISA) combined with a sol-gel procedure, offer several advantages over powder-based catalysts, most notably avoiding laborious post-reaction recycling processes. nih.govresearchgate.net

The key to their enhanced performance lies in the synergistic combination of high crystallinity and a well-ordered mesoporous structure. beilstein-journals.orgnih.gov This nanoarchitecture provides a large surface area and ordered pores that are accessible from the top, which facilitates the diffusion of molecules to the catalytically active sites on the oxide surface. nih.gov The use of advanced block copolymer templates is crucial for creating a stable mesoporous structure that can withstand the high calcination temperatures required to crystallize the MgTa2O6 within the mesopore walls. nih.govresearchgate.net

When optimized, these nanoarchitectured MgTa2O6 thin films demonstrate significantly superior photocatalytic activity. nih.gov For example, a mesoporous MgTa2O6 film calcined at 790 °C showed a turnover frequency (TOF) for the degradation of rhodamine B that was approximately four times higher than that of a comparable, widely used ordered mesoporous anatase TiO2 film. nih.govnih.gov This superior performance underscores the potential of nanoarchitectured MgTa2O6 films for practical applications in heterogeneous photocatalysis. nih.gov

Advanced Materials Research and Applications of Mgta2o6

Dielectric Resonators and Filters in Microwave Frequency Range

Magnesium tantalum oxide is a well-studied material for applications as a dielectric resonator in the microwave frequency range. These components are crucial for building filters and oscillators in modern wireless communication systems. The performance of a dielectric resonator is primarily determined by three key properties: the dielectric constant (εr), the quality factor (Q×f), and the temperature coefficient of resonant frequency (τf).